molecular formula C16H15ClN2O2 B6423125 1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- CAS No. 1018125-34-2

1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy-

Cat. No.: B6423125
CAS No.: 1018125-34-2
M. Wt: 302.75 g/mol
InChI Key: KXSKBOZFTXSQFO-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that play a crucial role in various biological and chemical processes. This particular compound is characterized by its unique structure, which includes a benzimidazole core substituted with a 4-chloro-3-methylphenoxy group and a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with substituted carboxylic acids or their derivatives. The reaction conditions often include the use of catalysts such as nickel or palladium, and solvents like dimethyl sulfoxide (DMSO) or pyridine .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and functional group modifications. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(2,4-dichloro-6-methylphenoxy)-1-methyl-7-(pentan-3-yl)-1H-benzimidazole
  • 2-(2-butyl-4-chloro-1H-benzimidazol-1-yl)phenol

Uniqueness

1H-Benzimidazole, 2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a 4-chloro-3-methylphenoxy group and a methoxy group differentiates it from other benzimidazole derivatives, potentially leading to unique interactions and applications .

Properties

IUPAC Name

2-[(4-chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-10-7-12(3-5-13(10)17)21-9-16-18-14-6-4-11(20-2)8-15(14)19-16/h3-8H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSKBOZFTXSQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC3=C(N2)C=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174643
Record name 2-[(4-Chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018125-34-2
Record name 2-[(4-Chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018125-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chloro-3-methylphenoxy)methyl]-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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